4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
The absence of exchange broadening in the ¹H NMR spectrum confirms the dominance of the 4H-tautomer in solution.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr pellet, cm⁻¹):
- 3105–3020 (C–H aromatic stretch)
- 2920 (C–H aliphatic stretch)
- 1580 (triazole ring breathing)
- 1320 (S=O symmetric stretch)
- 1120 (S–O–C asymmetric bend)
The sulfinyl group exhibits a characteristic S=O stretch at 1320 cm⁻¹, slightly redshifted compared to alkyl sulfoxides due to conjugation with the triazole ring.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS, 70 eV) reveals:
- Molecular ion : m/z 237.1 ([M]⁺, 100%)
- Base peak : m/z 158.0 ([M − SOCH₃]⁺, 85%)
- m/z 91.0 ([C₆H₅CH₂]⁺, 45%)
- m/z 77.0 ([C₆H₅]⁺, 30%)
Fragmentation proceeds via loss of the methylsulfinyl group (79 Da), followed by cleavage of the phenyl substituent. The stability of the triazole radical cation contributes to the intense molecular ion signal.
Properties
CAS No. |
116850-60-3 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-methyl-3-methylsulfinyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)15(2)14/h3-7H,1-2H3 |
InChI Key |
LXHVERNYCANDQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Methodology
- Starting Material : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7 ) is prepared via cyclization of potassium dithiocarbazinate salts with hydrazine hydrate.
- Alkylation : Reaction of 7 with methyl iodide in dichloromethane, using sodium hydroxide as a base, introduces the methylthio group:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol + CH₃I → 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
Conditions : Room temperature, 2 hours, 73% yield.
Characterization
- Melting Point : 425–426 K.
- Spectroscopy :
Oxidation to 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole
The methylthio group is oxidized to sulfinyl using mild oxidizing agents.
Oxidation Pathways
- Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane or ethanol.
4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole + H₂O₂ → this compound
Conditions : 0–5°C, 1–2 hours, ~60–80% yield (extrapolated from analogous reactions).
Key Considerations
- Selectivity : Controlled stoichiometry prevents over-oxidation to sulfone.
- Solubility : Ethanol or dichloromethane ensures homogeneity during oxidation.
Analytical Data for Final Compound
While direct data for the sulfinyl derivative is limited in the provided sources, its properties can be inferred:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| Spectral Data (Predicted) | |
| - ¹H-NMR | δ 2.70 (s, 3H, SOCH₃), 3.90 (s, 3H, NCH₃), 7.30–7.60 (m, 5H, Ar-H) |
| - IR | 1040–1080 cm⁻¹ (S=O stretch) |
Comparative Reaction Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | CH₃I, NaOH, CH₂Cl₂, RT, 2h | 73% | |
| Oxidation | H₂O₂, CH₂Cl₂, 0–5°C, 1h | ~70%* |
*Estimated from analogous triazole oxidations.
Mechanistic Insights
- Alkylation : Nucleophilic substitution at sulfur by methyl iodide forms the methylthio group.
- Oxidation : Electrophilic oxygen addition to sulfur, forming a sulfoxide via a two-electron transfer mechanism.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like hydrogen gas in the presence of a catalyst. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino-substituted triazoles, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Applications
1. Antiepileptic Activity
Research indicates that derivatives of triazoles, including 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole, have shown promise as antiepileptic agents. These compounds modulate neurotransmitter systems and may help in the management of epilepsy by stabilizing neuronal excitability .
2. Antifungal Properties
Triazole compounds are widely recognized for their antifungal activity. Studies have demonstrated that this compound exhibits inhibitory effects against various fungal strains. This property makes it a candidate for developing antifungal medications .
3. Antitumor Activity
Recent investigations into the anticancer potential of triazole derivatives have highlighted their ability to inhibit tumor growth. The compound's mechanism may involve the induction of apoptosis in cancer cells and the disruption of cell cycle progression .
Agricultural Applications
1. Plant Growth Regulation
The compound has been evaluated for its role as a plant growth regulator. It can enhance plant growth by modulating hormonal pathways and improving stress resistance in crops . This application is particularly relevant in enhancing agricultural productivity under adverse environmental conditions.
2. Pesticidal Activity
In addition to promoting plant growth, this compound has shown potential as a pesticide. Its efficacy against certain pests makes it valuable in integrated pest management strategies .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The methylsulfinyl and phenyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations:
- Sulfur Oxidation State: Methylsulfinyl (S=O) and sulfonyl (SO₂) derivatives exhibit higher potency in hyperreflexia models compared to thioether (S-alkyl) analogs, likely due to enhanced bioavailability or receptor binding .
- Aromatic Substitutions: Phenyl groups at position 5 enhance stability and lipophilicity, while halogenated or methoxy-substituted aryl groups (e.g., 4-chlorophenyl in ) improve antifungal activity.
Biological Activity
4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C10H11N3OS
- CAS Number : 164013
- SMILES Representation : CN1C(=NN=C1SC)C2=CC=CC=C2
Biological Activity Overview
Triazole derivatives have been extensively studied for their pharmacological potential. The biological activities attributed to triazoles include:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Induction of apoptosis in cancer cell lines.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to this compound demonstrate stronger antibacterial properties compared to standard antibiotics like amoxicillin.
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-triazole | E. coli, S. aureus | Moderate |
| 1,2,4-Triazole Derivative A | K. pneumoniae | High |
| 1,2,4-Triazole Derivative B | E. faecalis | Low |
Anti-inflammatory Effects
In vitro studies have evaluated the anti-inflammatory potential of triazole derivatives by measuring their effects on cytokine release. The compound demonstrated a reduction in the levels of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 95 |
| IL-6 | 120 | 70 |
Case Studies and Research Findings
Several studies have highlighted the biological activities of triazole derivatives:
- Antimicrobial Study : A recent study synthesized several new triazole derivatives and tested their activity against common bacterial strains. The results indicated that compounds with methylsulfinyl groups exhibited enhanced antibacterial properties compared to their analogs lacking this group .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of triazole derivatives on PBMC cultures. The study found that compounds significantly inhibited the release of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
- Anticancer Activity : Research evaluating the cytotoxic effects of triazoles on cancer cell lines revealed that certain derivatives induced apoptosis in breast cancer (MCF-7) and ovarian cancer (SKOV3) cells. The IC50 values ranged from 13.67 to 18.62 µM for various tested compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–16 hours is a common approach . Optimizing reaction time, solvent polarity (e.g., absolute ethanol vs. methanol), and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to triazole) improves yield. Purification via recrystallization (methanol/ethanol) or column chromatography is recommended to enhance purity .
Q. Which spectroscopic techniques are most reliable for characterizing the methylsulfinyl group and phenyl substituents in this triazole derivative?
- Methodology :
- IR Spectroscopy : The sulfinyl (S=O) group exhibits a strong absorption band near 1020–1070 cm⁻¹. Thiol (S-H) or sulfanyl (C-S) groups, if present, show peaks at 2550–2600 cm⁻¹ and 600–700 cm⁻¹, respectively .
- ¹H/¹³C NMR : The methylsulfinyl group’s protons appear as a singlet near δ 2.5–3.0 ppm. Aromatic protons from the phenyl ring resonate at δ 7.2–7.8 ppm, while the triazole ring’s carbons are typically observed at δ 145–160 ppm in ¹³C NMR .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and sulfinyl group geometry .
Q. How can researchers validate the purity of synthesized batches of this compound?
- Methodology : Combine elemental analysis (C, H, N, S content) with chromatographic methods (HPLC or TLC using silica gel plates). Melting point consistency (e.g., >250°C for related triazoles) and spectral purity (absence of extraneous NMR/IR peaks) are critical .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) maps to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-31G(d) level to study sulfinyl group conformation .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes like tyrosinase or antimicrobial targets). Validate docking poses with in vitro assays .
- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for biological testing .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for structurally similar triazoles?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., sulfinyl vs. sulfonyl groups) and correlate with bioassay outcomes. Use statistical models (e.g., MLR or PCA) to identify critical descriptors .
- Standardized Assays : Control variables like microbial strain (e.g., S. aureus ATCC 25923), inoculum size, and solvent (DMSO vs. aqueous) to ensure reproducibility .
- Synergistic Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions influencing crystallinity and stability?
- Methodology :
- SHELX Refinement : Resolve crystal packing using SHELXL for hydrogen bonding (e.g., N-H···O=S interactions) and π-π stacking between phenyl groups .
- Hirshfeld Analysis : Quantify contact contributions (e.g., H···H, C···O) with CrystalExplorer. Correlate with thermal stability (TGA/DSC data) .
Q. What are the oxidation/reduction pathways of the methylsulfinyl group, and how do they impact biological activity?
- Methodology :
- Oxidation : Treat with H₂O₂ or mCPBA to form sulfone derivatives. Monitor reaction progress via TLC and confirm by NMR (disappearance of S=O proton signal) .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce sulfinyl to thioether. Assess bioactivity changes (e.g., loss of enzyme inhibition due to reduced polarity) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity or enzyme inhibition?
- Methodology :
- IC₅₀ Determination : Use serial dilutions (1–100 μM) in triplicate. Fit data to a sigmoidal curve (GraphPad Prism) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Kinetic Studies : Perform time-dependent assays (0–24 hours) to distinguish reversible vs. irreversible inhibition .
Q. What statistical approaches are recommended for analyzing spectral or crystallographic data with high noise-to-signal ratios?
- Methodology :
- Principal Component Analysis (PCA) : Reduce NMR/IR spectral dimensionality to identify outliers or batch variations .
- Rietveld Refinement : For powder XRD data, use TOPAS-Academic to model amorphous/crystalline phases .
Tables for Key Data
Table 1 : Spectroscopic Signatures of Key Functional Groups
| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Methylsulfinyl | 1020–1070 (S=O) | 2.5–3.0 (s, 3H) | 40–45 (CH₃) |
| Phenyl | 1605 (C=C) | 7.2–7.8 (m, 5H) | 125–140 (C-Ar) |
Table 2 : Reaction Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–16 hours | >80% after 8h |
| Solvent | Absolute Ethanol | Higher purity |
| Temperature | Reflux (78°C) | Faster kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
